molecular formula C6H16NO9P B13855834 D-Glucosamine-13C6 6-Phosphate Hydrate

D-Glucosamine-13C6 6-Phosphate Hydrate

Cat. No.: B13855834
M. Wt: 283.12 g/mol
InChI Key: WFVOZJAYZYVDTL-CBIGNMKJSA-N
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Description

D-Glucosamine-13C6 6-Phosphate Hydrate: is a labeled form of D-glucosamine, a naturally occurring amino sugar. This compound is integral to various biochemical processes, particularly in the formation and repair of cartilage. The labeled carbon atoms (13C6) make it useful in metabolic studies and tracing biochemical pathways.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: D-Glucosamine-13C6 6-Phosphate Hydrate can undergo oxidation reactions, particularly at the amino group, forming glucosaminic acid derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming glucosaminitol.

    Substitution: The amino group can be substituted with various functional groups, leading to a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Sodium borohydride is often used as a reducing agent.

    Substitution: Various alkylating agents can be used for substitution reactions.

Major Products:

    Oxidation: Glucosaminic acid derivatives.

    Reduction: Glucosaminitol.

    Substitution: Alkylated glucosamine derivatives.

Comparison with Similar Compounds

    D-Glucosamine-6-Phosphate: Similar in structure but lacks the labeled carbon atoms.

    N-Acetyl-D-Glucosamine: An acetylated form of glucosamine, commonly found in the extracellular matrix.

    Glucosamine Sulfate: A sulfate derivative used in dietary supplements for joint health.

Uniqueness: D-Glucosamine-13C6 6-Phosphate Hydrate is unique due to its labeled carbon atoms, making it particularly useful in metabolic studies and tracing biochemical pathways .

Biological Activity

D-Glucosamine-13C6 6-Phosphate Hydrate is a stable isotope-labeled derivative of glucosamine, primarily recognized for its role in various biological processes, particularly in cartilage metabolism and joint health. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

  • Chemical Name : this compound
  • Molecular Formula : C6H16NO9P
  • Molecular Weight : 277.17 g/mol
  • CAS Number : 127959-06-2

D-Glucosamine-13C6 6-Phosphate functions primarily through its involvement in the biosynthesis of glycosaminoglycans (GAGs), which are crucial components of cartilage. The compound acts as a substrate for glucosamine-6-phosphate synthase (GlcN-6-P synthase), which catalyzes the conversion of fructose-6-phosphate and glutamine into glucosamine-6-phosphate, a key precursor in GAG synthesis .

Biological Activity

  • Cartilage Metabolism :
    • D-Glucosamine plays a significant role in maintaining cartilage integrity and promoting the synthesis of proteoglycans. It has been shown to stimulate chondrocyte metabolism, enhancing the production of matrix components essential for joint health .
  • Anti-inflammatory Effects :
    • Research indicates that glucosamine derivatives can exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This property is particularly beneficial in conditions like osteoarthritis, where inflammation contributes to cartilage degradation .
  • Potential Therapeutic Applications :
    • Given its biological activity, D-glucosamine and its phosphate derivatives are being explored as therapeutic agents for osteoarthritis and other degenerative joint diseases. Clinical studies have suggested that supplementation may alleviate symptoms and improve joint function .

Table 1: Summary of Key Studies on this compound

Study ReferenceObjectiveFindings
Investigate the role of GlcN-6-P synthase in antimicrobial therapyIdentified GlcN-6-P synthase as a target for drug development, highlighting the importance of glucosamine derivatives in metabolic pathways.
Assess the effects of glucosamine on joint healthDemonstrated that glucosamine supplementation improved cartilage metabolism and reduced inflammation in osteoarthritic models.
Explore the metabolic pathways using stable isotopesUtilized D-glucosamine-13C6 to trace metabolic pathways, providing insights into its role in GAG synthesis.

Notable Research Findings

A study published in Bioorganic & Medicinal Chemistry highlighted that inhibitors targeting GlcN-6-P synthase could lead to new antimicrobial agents, emphasizing the enzyme's specificity towards glucosamine derivatives . Another investigation focused on the anti-inflammatory properties of glucosamine, indicating that it could modulate cytokine release in chondrocytes, thus reducing cartilage degradation during inflammatory responses .

Properties

Molecular Formula

C6H16NO9P

Molecular Weight

283.12 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-amino-3,4,6-trihydroxy(2,3,4,5,6-13C5)oxan-2-yl](113C)methyl dihydrogen phosphate;hydrate

InChI

InChI=1S/C6H14NO8P.H2O/c7-3-5(9)4(8)2(15-6(3)10)1-14-16(11,12)13;/h2-6,8-10H,1,7H2,(H2,11,12,13);1H2/t2-,3-,4-,5-,6?;/m1./s1/i1+1,2+1,3+1,4+1,5+1,6+1;

InChI Key

WFVOZJAYZYVDTL-CBIGNMKJSA-N

Isomeric SMILES

[13CH2]([13C@@H]1[13C@H]([13C@@H]([13C@H]([13CH](O1)O)N)O)O)OP(=O)(O)O.O

Canonical SMILES

C(C1C(C(C(C(O1)O)N)O)O)OP(=O)(O)O.O

Origin of Product

United States

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